2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2,4-dimethylaniline with thioamide derivatives under specific conditions. One common method includes the cyclization of 2,4-dimethylaniline with carbon disulfide and chloroacetic acid in the presence of a base, followed by oxidation to form the desired thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.
Comparison with Similar Compounds
- 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
- 2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid
- 2-[(4-Chlorophenyl)amino]-1,3-thiazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2,4-dimethylanilino)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-4-9(8(2)5-7)14-12-13-6-10(17-12)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKVTPAWCZLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=C(S2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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